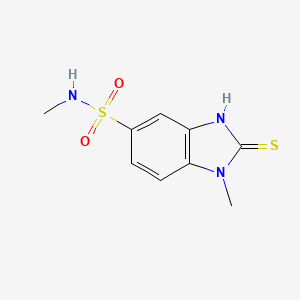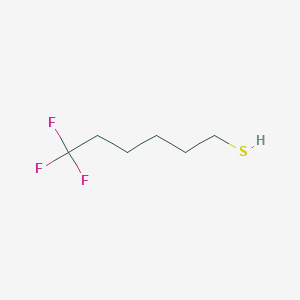
Bis(isopropylcyclopentadienyl)tungsten dichloride
Übersicht
Beschreibung
Bis(isopropylcyclopentadienyl)tungsten dichloride: is an organometallic compound with the chemical formula
W(C5H7iPr)2Cl2
. It is known for its orange solid appearance and notable thermal and air stability . This compound is used primarily in catalysis and the preparation of other tungsten complexes.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylcyclopentadienyl)tungsten dichloride typically involves the reaction of tungsten hexachloride with isopropylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
WCl6+2C5H7iPr→W(C5H7iPr)2Cl2+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(isopropylcyclopentadienyl)tungsten dichloride can undergo oxidation reactions, often forming higher oxidation state tungsten compounds.
Reduction: This compound can be reduced to form lower oxidation state tungsten complexes.
Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tungsten oxides or oxychlorides.
Reduction: Lower oxidation state tungsten complexes.
Substitution: Various tungsten organometallic complexes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Preparation of Tungsten Complexes: It serves as a precursor for synthesizing other tungsten-based organometallic compounds.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of tungsten complexes in medicine, particularly for their potential anticancer properties.
Industry:
Material Science: Used in the development of advanced materials due to its stability and catalytic properties.
Wirkmechanismus
The mechanism by which bis(isopropylcyclopentadienyl)tungsten dichloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive tungsten center that can interact with substrates, lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)tungsten dichloride
- Bis(methylcyclopentadienyl)tungsten dichloride
- Bis(ethylcyclopentadienyl)tungsten dichloride
Comparison:
- Thermal Stability: Bis(isopropylcyclopentadienyl)tungsten dichloride exhibits superior thermal stability compared to its methyl and ethyl counterparts.
- Catalytic Activity: It often shows enhanced catalytic activity in certain reactions due to the steric and electronic effects of the isopropyl groups.
- Solubility: The solubility in organic solvents can vary, with this compound generally being more soluble in non-polar solvents.
Eigenschaften
IUPAC Name |
dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKZSPXQUAQQW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2W-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723226 | |
| Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90023-13-5 | |
| Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3338336.png)

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3338349.png)


![2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3338361.png)




